(2,5-Dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate

CAS No.:

Cat. No.: VC14535219

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O4 |

|---|---|

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate |

| Standard InChI | InChI=1S/C17H16N2O4/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)17(22)23-19-15(20)9-10-16(19)21/h3-8H,9-10H2,1-2H3 |

| Standard InChI Key | XZFYSTPLSPZNKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(N1C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O)C |

Introduction

Chemical Structure and Physicochemical Properties

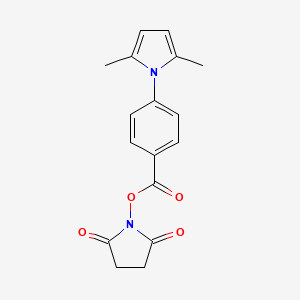

The molecular formula of (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate is C₁₇H₁₆N₂O₄, with a molecular weight of 312.32 g/mol. Its structure comprises a benzoate backbone esterified to a 2,5-dioxopyrrolidinyl group at the carboxylate position and substituted at the para position with a 2,5-dimethylpyrrolyl moiety . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate |

| SMILES | CC1=CC=C(N1C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O)C |

| InChIKey | XZFYSTPLSPZNKJ-UHFFFAOYSA-N |

| PubChem CID | 2728365 |

The 2,5-dioxopyrrolidinyl group contributes to the molecule’s electrophilicity, enabling potential interactions with cellular nucleophiles, while the 2,5-dimethylpyrrolyl moiety may enhance membrane permeability due to its hydrophobic character .

Mechanism of Action in Bioprocessing

Although direct evidence for (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate’s biological activity is lacking, structurally related compounds like MPPB exhibit dual effects on rCHO cells: suppressing cell proliferation while enhancing cell-specific productivity . In batch cultures, MPPB at 0.64 mM reduced viable cell density by 30% but increased monoclonal antibody titers 2.2-fold compared to controls . This phenomenon correlates with elevated intracellular adenosine triphosphate (ATP) levels (1.5-fold increase) and upregulated glucose uptake rates (2.0-fold higher), suggesting metabolic reprogramming toward energy-intensive protein synthesis .

Additionally, MPPB modulates N-glycan profiles, reducing galactosylation by 40%—a critical quality attribute for therapeutic antibodies . Given the structural similarity, (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate may share these glycosylation-modifying effects, though empirical studies are necessary to confirm this.

Structure-Activity Relationship (SAR) Insights

SAR studies on MPPB reveal that the 2,5-dimethylpyrrole subunit is indispensable for bioactivity . Fragment analysis demonstrated that 2,5-dimethylpyrrole alone increased cell-specific productivity by 2.2-fold, whereas the dioxopyrrolidinylbenzamide fragment showed negligible effects . This implies that the pyrrole ring’s hydrophobicity and electron-donating methyl groups are critical for interacting with cellular targets, potentially membrane-bound transporters or kinases regulating metabolic flux .

In contrast, modifications to the dioxopyrrolidinyl group (e.g., replacing the carbonyl groups with sulfones) abolished activity, underscoring the importance of this moiety in maintaining compound stability or solubility . For (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate, the ester linkage may alter pharmacokinetics compared to MPPB’s amide bond, potentially affecting intracellular retention and efficacy .

Future Directions and Challenges

Further research should prioritize in vitro testing of (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dimethylpyrrol-1-yl)benzoate in rCHO cultures to quantify its impact on cell viability, productivity, and glycan profiles. Comparative studies with MPPB will clarify whether esterification improves metabolic stability or cell permeability . Additionally, molecular dynamics simulations could predict binding affinities for putative targets like glucose transporters or ATP synthases .

A key challenge lies in balancing productivity gains with potential cytotoxicity. MPPB, for example, reduces cell viability to 70% at effective concentrations, necessitating precise dosing protocols . Scalability and cost-effectiveness of synthesizing this benzoate derivative must also be evaluated to justify industrial adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume